

Analysis of 3,5-dibromo-4-pyridinol Crystal Structure: A Technical Overview

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Compound of Interest

Compound Name: 4-Pyridinol, 3,5-dibromo-, ion(1-)

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A comprehensive analysis of the crystal structure of 3,5-dibromo-4-pyridinol is currently unavailable due to the absence of publicly accessible crystallographic data. Despite its relevance as a chemical intermediate, a detailed X-ray diffraction study for this specific compound has not been found in a thorough search of scientific literature and crystallographic databases.

For researchers, scientists, and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is crucial for predicting its physical and chemical properties, as well as its interactions with biological targets. While the synthesis of 3,5-dibromo-4-pyridinol is documented, the definitive crystal structure, which would provide precise information on bond lengths, bond angles, and intermolecular interactions, remains to be elucidated and published.

This technical guide will, therefore, outline the general experimental protocols and data presentation that would be essential for a complete analysis, should the crystallographic data become available.

Data Presentation: A Template for Analysis

A complete crystallographic study would yield quantitative data that can be summarized for comparative analysis. The following table represents a standard format for presenting such data:

Crystallographic Parameter	Value
Crystal System	e.g., Orthorhombic
Space Group	e.g., Pnma
Unit Cell Dimensions	
a (Å)	Value
b (Å)	Value
c (Å)	Value
α (°)	Value
β (°)	Value
γ (°)	Value
Volume (Å ³)	Value
Z (molecules per unit cell)	Value
Calculated Density (g/cm ³)	Value
R-factor (%)	Value

Experimental Protocols: A Generalized Workflow

The determination of a crystal structure involves a series of precise experimental steps. The following is a detailed methodology that would typically be employed.

Synthesis and Crystallization

The synthesis of 3,5-dibromo-4-pyridinol would be the initial step. Following synthesis and purification, the crucial step of growing single crystals suitable for X-ray diffraction would be performed. A common method for this is slow evaporation, where the compound is dissolved in an appropriate solvent or a mixture of solvents, and the solvent is allowed to evaporate slowly over a period of days or weeks. This slow process can encourage the formation of large, well-ordered crystals.

X-ray Diffraction Data Collection

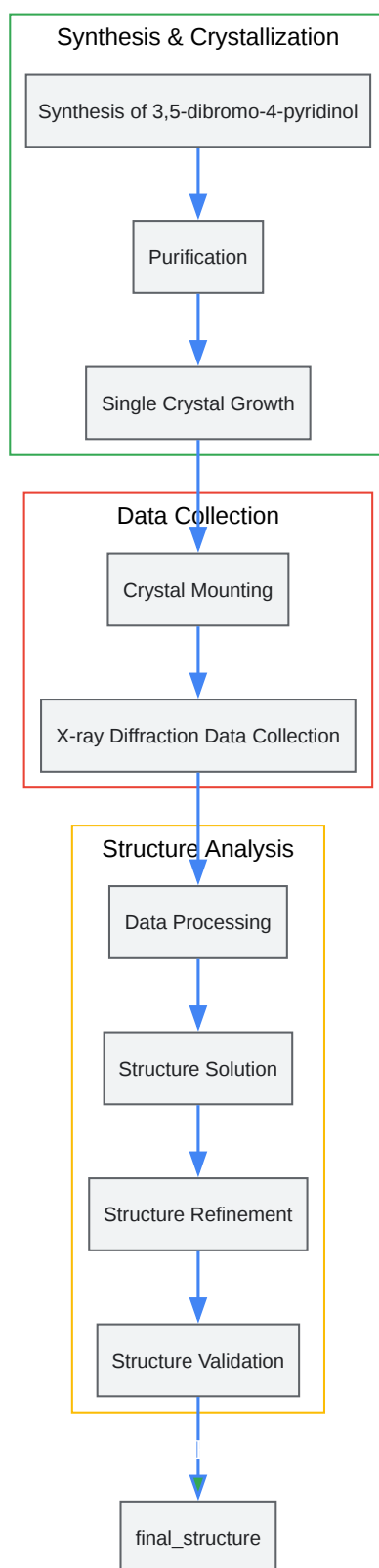
A single crystal of suitable size and quality would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., from a Mo or Cu source) are directed at the crystal. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The crystal is rotated during the experiment to collect a complete dataset of these diffraction spots.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal lattice are determined using computational methods to "solve" the phase problem. This initial model of the structure is then refined against the experimental data to obtain the final, accurate crystal structure. This refinement process minimizes the difference between the observed and calculated diffraction intensities.

Visualization of Experimental Workflow

To illustrate the logical flow of determining a crystal structure, the following diagram outlines the key stages.



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Caption: Experimental workflow for crystal structure determination.

In conclusion, while the specific crystallographic data for 3,5-dibromo-4-pyridinol is not currently available, this guide provides a framework for the data presentation and experimental protocols that would be necessary for a complete analysis. The availability of such data in the future would be of significant value to the scientific and drug development communities.

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